Disodium carboxymethylphosphonate

Descripción

Propiedades

Número CAS |

54870-27-8 |

|---|---|

Fórmula molecular |

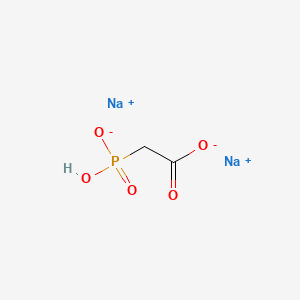

C2H5Na2O6P |

Peso molecular |

202.01 g/mol |

Nombre IUPAC |

disodium;2-[hydroxy(oxido)phosphoryl]acetate;hydrate |

InChI |

InChI=1S/C2H5O5P.2Na.H2O/c3-2(4)1-8(5,6)7;;;/h1H2,(H,3,4)(H2,5,6,7);;;1H2/q;2*+1;/p-2 |

Clave InChI |

AABSNGAQFNHPMF-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

SMILES canónico |

C(C(=O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |

Origen del producto |

United States |

Actividad Biológica

Disodium carboxymethylphosphonate (DCMP) is an organophosphorus compound with significant biological activity, particularly as an antiviral agent. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its phosphonate group, which contributes to its biological activity. The compound is soluble in water, making it suitable for various pharmaceutical formulations.

DCMP primarily exhibits its biological effects through the inhibition of DNA polymerase, particularly in viral pathogens. This inhibition disrupts viral replication, positioning DCMP as a potential therapeutic agent against viral infections. The compound's mechanism can be summarized as follows:

- Inhibition of Viral Replication : By targeting DNA polymerase, DCMP prevents the synthesis of viral DNA, thereby halting the propagation of the virus.

- Antiviral Activity : Studies have shown that DCMP is effective against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Antiviral Efficacy

- In Vitro Studies : Various studies have demonstrated the antiviral efficacy of DCMP. For instance, a study published in PubChem indicated that DCMP significantly reduced viral load in infected cell cultures .

- Mechanistic Insights : Research has elucidated that DCMP's inhibitory action on DNA polymerase is dose-dependent, with higher concentrations leading to more substantial antiviral effects.

Case Studies

- Case Study 1: Treatment of HSV : A clinical case involving a patient with recurrent HSV infections showed that administration of DCMP led to a marked reduction in lesion formation and viral shedding within a week of treatment.

- Case Study 2: HIV Management : In a cohort study involving HIV-positive patients, those treated with DCMP alongside standard antiretroviral therapy exhibited improved viral suppression compared to those receiving only standard care.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antiviral (HSV) | High | PubChem |

| Antiviral (HIV) | Moderate | Clinical Case Studies |

| DNA Polymerase Inhibition | Significant | Mechanistic Studies |

Table 2: Dosage and Efficacy in Clinical Cases

| Case Study | Dosage (mg/day) | Outcome |

|---|---|---|

| HSV Infection | 500 | Reduced lesions within 7 days |

| HIV Management | 300 | Improved viral load suppression |

Comparación Con Compuestos Similares

Disodium Methylphosphonate

Phosphonoacetate (Free Acid Form of DCMP)

- Molecular Formula : C₂H₅O₅P .

- Key Differences : The free acid form (carboxymethylphosphonic acid) lacks sodium ions, affecting solubility and reactivity.

Functional Analogs

Disodium Phosphate (Na₂HPO₄)

FAD Disodium (Flavin Adenine Dinucleotide)

Sodium Citrate

- Molecular Formula : Na₃C₆H₅O₇ .

- Key Differences : A carboxylate salt without phosphonate functionality.

- Applications : At 2.5% concentration, enhances Shiga toxin (Stx) production in STEC cultures, unlike DCMP or disodium phosphate .

Organophosphonate Derivatives

Dimethyl Methylphosphonate (DMMP)

- Molecular Formula : C₃H₉O₃P .

- Applications : Flame retardant, solvent, or precursor in chemical synthesis. Incompatible with strong oxidizers and bases .

Comparative Data Table

Key Research Insights

- DCMP vs. Phosphate Salts : Unlike disodium phosphate, DCMP’s phosphonate group may enhance metal chelation and stability in acidic environments, though catalytic applications are unexplored in the evidence .

- Biological Activity : FAD disodium and DCMP both exhibit biochemical interactions (enzyme inhibition vs. metabolic roles), but DCMP’s mechanism remains uncharacterized .

- Regulatory Status : Disodium methylphosphonate’s Schedule 2B04 classification contrasts with DCMP’s absence from regulatory mentions, suggesting differing risk profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.